Tert-butyl 4-cyanoisoindoline-2-carboxylate
Overview
Description
Tert-butyl 4-cyanoisoindoline-2-carboxylate is a chemical compound with the molecular formula C14H16N2O2 . It is used in various chemical reactions and has a molecular weight of 244.29 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 244.29 g/mol . Other physical and chemical properties such as boiling point, density, etc., are not explicitly mentioned in the search results.Scientific Research Applications
Convenient Synthesis Techniques
- Radical Cyclization for Isoindolinones : A study demonstrated an efficient access to 2-tert-butylisoindolin-1-ones via an oxidative radical cyclization process from carbamoylxanthates. This method underscores the synthetic potential of xanthate-based carbamoyl radical-oxidative cyclization, useful for synthesizing cichorine and 4-hydroxyisoindolin-1-one natural products (López-Valdez et al., 2011).
Chemical Modifications and Reagents
- Novel Butoxycarbonylation Reagent : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for various substrates, including phenols and amines, was documented, highlighting its efficiency under mild conditions without the need for a base (Saito et al., 2006).
Medicinal Chemistry Applications
- Antimalarial Drug Candidate : N-tert-Butyl isoquine (GSK369796) emerged from a public-private partnership, designed based on chemical and pharmacokinetic considerations. It showed excellent activity against Plasmodium falciparum, highlighting its potential as a 4-aminoquinoline antimalarial for the 21st century (O’Neill et al., 2009).
Advanced Material Synthesis
- Lanthanide Coordination Polymers : Research on lanthanide coordination compounds using aromatic carboxylate ligands demonstrated enhanced luminescence properties, important for optical device applications. The study explored the effects of bidentate nitrogen donors on luminescence, suggesting applications in advanced materials science (Raphael et al., 2012).
Novel Synthetic Pathways
- Asymmetric Synthesis of Tetrahydroquinoline : A tandem conjugate addition/cyclization protocol was developed for synthesizing 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, showcasing a method for creating complex molecules with high diastereo- and enantiopurity (Davies et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-cyano-1,3-dihydroisoindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h4-6H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZSASIIBDEUJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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